molecular formula C17H14ClN3O3S2 B383038 2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one CAS No. 327094-69-9

2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one

Cat. No.: B383038
CAS No.: 327094-69-9
M. Wt: 407.9g/mol
InChI Key: AQAIYBAYMSELKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.

    Introduction of the Sulfanylpropyl Group: This step involves the nucleophilic substitution of a halogenated propyl chain with a thiol group, forming the sulfanylpropyl moiety.

    Attachment of the 4-nitrophenyl Group: This is usually done through a coupling reaction, such as a Suzuki-Miyaura coupling, where a boronic acid derivative of the 4-nitrophenyl group reacts with a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, base catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with cellular processes.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins, disrupting cellular processes and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitrophenyl-α-D-maltotrioside: Shares the nitrophenyl group but differs in the overall structure and applications.

    Thiazole derivatives: Similar in having sulfur-containing heterocycles but differ in the core structure and biological activities.

Uniqueness

2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one is unique due to its combination of a quinazolinone core with sulfanyl and nitrophenyl groups, which confer specific chemical reactivity and potential biological activities not found in simpler or structurally different compounds.

Properties

IUPAC Name

2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S2/c18-11(9-25-13-7-5-12(6-8-13)21(23)24)10-26-17-19-15-4-2-1-3-14(15)16(22)20-17/h1-8,11H,9-10H2,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAIYBAYMSELKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(CSC3=CC=C(C=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.